Methyl 2-amino-5-bromo-4-isopropylbenzoate

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Critical precursor for oxoacridinyl acetic acid STING agonists per WO2019100061A1. Non-brominated/isopropyl analogs fail downstream transformations. Defined mp 74-77°C enables crystallization at scale. Lipophilic (LogP 2.95) for SAR. 98% purity. Request bulk pricing.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
CAS No. 1000018-13-2
Cat. No. B1593334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-bromo-4-isopropylbenzoate
CAS1000018-13-2
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1Br)C(=O)OC)N
InChIInChI=1S/C11H14BrNO2/c1-6(2)7-5-10(13)8(4-9(7)12)11(14)15-3/h4-6H,13H2,1-3H3
InChIKeyDXRFEGRLPOBRKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-5-bromo-4-isopropylbenzoate: A Key STING Agonist Intermediate with Defined Physicochemical and Structural Distinctions


Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2) is a polysubstituted benzoate derivative, specifically classified as an ortho-amino benzoate ester. It is characterized by the presence of an electron-donating amino group, an electron-withdrawing bromine atom, and a bulky isopropyl substituent on the aromatic ring . Its primary documented application is as a crucial synthetic intermediate in the multi-step preparation of oxoacridinyl acetic acid derivatives, which are potent modulators of the Stimulator of Interferon Genes (STING) protein, a key target in immuno-oncology [1].

Why Methyl 2-amino-5-bromo-4-isopropylbenzoate Cannot Be Replaced by Generic Analogs


Substituting Methyl 2-amino-5-bromo-4-isopropylbenzoate with a structurally similar analog, such as its non-brominated, non-isopropylated, or methyl-ester variants, is non-viable due to the synergistic and non-linear impact of its specific substitution pattern on both physicochemical properties and synthetic utility. The combined presence of the 4-isopropyl group and the 5-bromo substituent is critical for the compound's documented role as a precursor to patent-protected STING agonists, as this exact substitution is required for downstream synthetic transformations [1]. Furthermore, even minor alterations lead to significant differences in key parameters like lipophilicity (LogP) and molecular weight, which are crucial for predicting reaction behavior and purification processes .

Quantitative Evidence Guide: Key Differentiation Parameters for Methyl 2-amino-5-bromo-4-isopropylbenzoate (CAS 1000018-13-2)


Elevated Lipophilicity (LogP) Drives Differential Reactivity and Purification Behavior

Methyl 2-amino-5-bromo-4-isopropylbenzoate exhibits a significantly higher predicted octanol-water partition coefficient (LogP) compared to its non-isopropylated or less substituted analogs, directly impacting its chromatographic retention and solubility profile. For example, its consensus LogP is approximately 2.95 , whereas the predicted LogP for the unsubstituted core, methyl 2-amino-5-bromobenzoate, is 1.76 [1]. This >1.2 unit increase in LogP corresponds to a >10-fold increase in lipophilicity, necessitating different solvent systems for reactions and purification.

Medicinal Chemistry Organic Synthesis Physicochemical Properties

Increased Molecular Weight and Bulk Alters Crystal Packing and Handling Characteristics

The addition of the isopropyl group to the aromatic core significantly increases the molecular weight and introduces steric bulk, which is reflected in its higher melting point. Methyl 2-amino-5-bromo-4-isopropylbenzoate has a reported melting point range of 74-77 °C . In contrast, the close analog methyl 2-amino-5-bromobenzoate, which lacks the isopropyl group, has a lower melting point range of 72-74 °C [1]. This difference, while modest, is indicative of altered intermolecular forces and crystal lattice energy, which can affect solid handling, storage stability, and recrystallization procedures.

Solid-State Chemistry Process Chemistry Physicochemical Properties

Critical Intermediate in Patent-Protected STING Agonist Synthesis

The precise substitution pattern of Methyl 2-amino-5-bromo-4-isopropylbenzoate is explicitly required as a building block in the synthesis of oxoacridinyl acetic acid derivatives, which are claimed as potent STING protein modulators in patent WO2019100061A1 [1]. The patent describes the use of this specific compound as an intermediate to construct the complex tetracyclic core of the active pharmaceutical ingredient. Analogs with different substitution patterns (e.g., 2-amino-5-bromo-4-methylbenzoate) would lead to a different final structure with unknown and likely diminished STING binding affinity and functional activity, rendering them useless for this intended purpose.

Immuno-Oncology Medicinal Chemistry Patent Synthesis

Targeted Application Scenarios for Methyl 2-amino-5-bromo-4-isopropylbenzoate (1000018-13-2)


Synthesis of Patent-Protected STING Agonists for Immuno-Oncology Research

This compound is the optimal choice for medicinal chemistry teams or contract research organizations (CROs) tasked with synthesizing the oxoacridinyl acetic acid class of STING agonists as described in patent WO2019100061A1 [1]. Use of any other analog will not yield the correct final molecule. Procurement of this specific intermediate ensures fidelity to the patented synthetic route and allows for the generation of compounds with validated biological activity against the STING pathway, a critical target in cancer immunotherapy.

Development of Lipophilic Bioisosteres in Structure-Activity Relationship (SAR) Studies

In SAR campaigns where increasing molecular lipophilicity is a key objective, Methyl 2-amino-5-bromo-4-isopropylbenzoate serves as a more suitable building block than its less lipophilic counterparts (e.g., methyl 2-amino-5-bromobenzoate). Its calculated LogP of ~2.95 [1] makes it valuable for exploring the impact of increased hydrophobicity on target binding, cellular permeability, and metabolic stability, while the bromine atom provides a handle for further diversification via cross-coupling reactions.

Process Chemistry Development for Crystalline Intermediates

For process chemists developing scalable, robust manufacturing routes, the defined melting point of 74-77 °C [1] for Methyl 2-amino-5-bromo-4-isopropylbenzoate is a valuable quality attribute. This property supports the use of crystallization as a purification method and facilitates solid handling in kilo-lab or pilot plant settings. The higher melting point compared to simpler analogs may indicate better crystallinity, which is advantageous for filtration, drying, and ensuring consistent purity in multi-step syntheses.

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